Guaifenesin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 5.00X10+4 mg/L at 25 °C ... much more in hot wate

Synonyms

Canonical SMILES

- Reduced Mucus Viscosity: Studies have shown that guaifenesin, at relevant doses, can significantly decrease the viscosity and elasticity of mucus (). This makes the mucus thinner and easier to move.

- Increased Mucociliary Clearance: Mucociliary clearance is the natural process by which the body removes mucus from the airways. Guaifenesin may stimulate the hair-like structures (cilia) lining the airways, enhancing their ability to sweep mucus upwards towards the throat ().

Potential Anti-inflammatory Effects

While the primary focus is on mucus clearance, some research suggests guaifenesin might have additional benefits:

- Reduced Mucin Production: Mucin is a major component of mucus. Studies have found guaifenesin may decrease the production of MUC5AC, a specific type of mucin, potentially reducing overall mucus production at sites of inflammation ().

- Cough Reflex Inhibition: Some studies suggest guaifenesin may inhibit cough reflex sensitivity in patients with acute upper respiratory tract infections (URTIs), potentially reducing unproductive coughing ().

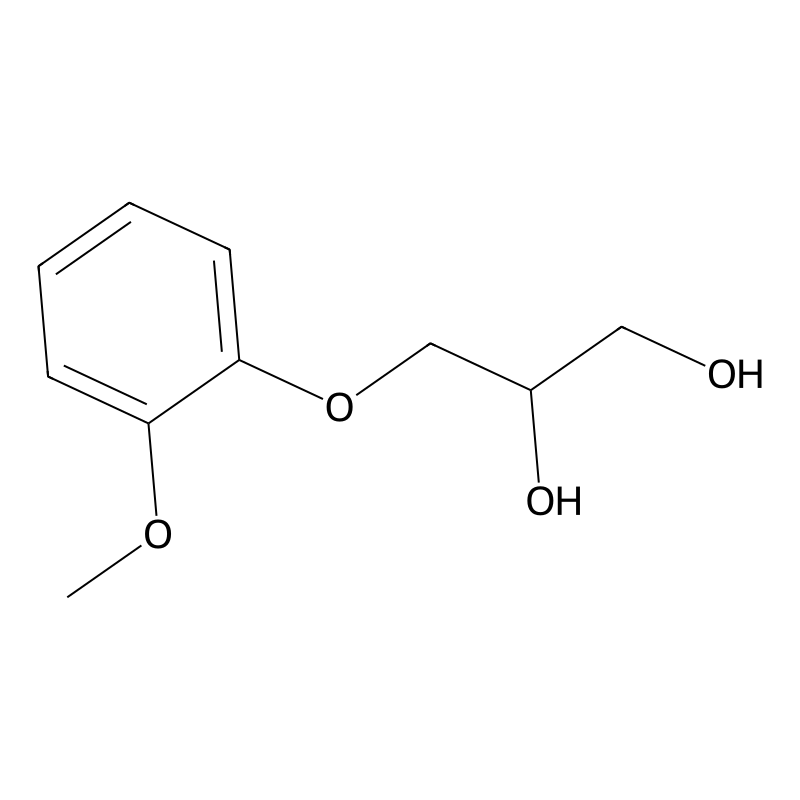

Guaifenesin, also known as glyceryl guaiacolate, is a medication primarily used as an expectorant to alleviate cough and respiratory congestion. Its chemical formula is , with a molar mass of approximately 198.22 g/mol. Guaifenesin functions by increasing the volume and reducing the viscosity of secretions in the respiratory tract, which facilitates the clearance of mucus through ciliary action and enhances the efficacy of cough reflexes . It is marketed under various trade names, including Mucinex, and can be found in combination with other medications to treat cough and cold symptoms .

Guaifenesin undergoes several metabolic reactions after administration. It is primarily metabolized in the liver through oxidation and demethylation processes. The major urinary metabolite produced is β-(2-methoxyphenoxy)-lactic acid, while hydroxyguaifenesin is another significant metabolite . The drug's elimination half-life ranges from one to five hours, depending on individual metabolic rates .

Example Reaction

The oxidation of guaifenesin can be represented as:

Guaifenesin exhibits biological activity primarily as an expectorant. It acts by irritating the respiratory tract, which increases fluid volume in the airways and reduces mucus viscosity. This action promotes mucociliary clearance, allowing for more productive coughing . Additionally, guaifenesin has mild muscle relaxant properties and has been used in veterinary medicine for anesthesia in large animals .

The synthesis of guaifenesin typically involves the etherification of guaiacol with glycerol. This reaction can be catalyzed by acids or bases to facilitate the formation of the ether bond. A common laboratory synthesis method includes:

- Reactants: Guaiacol and glycerol.

- Catalyst: Acid catalyst (e.g., sulfuric acid).

- Procedure:

- Mix guaiacol and glycerol in a reaction vessel.

- Add the acid catalyst and heat the mixture under reflux.

- After completion, neutralize and purify the product through distillation or crystallization.

Guaifenesin is primarily used in medicine as an expectorant to relieve cough associated with colds, bronchitis, and other respiratory conditions. It is also employed in veterinary medicine as a muscle relaxant during anesthesia protocols for large animals . Other applications include:

- Combination therapies: Often combined with other drugs like dextromethorphan for enhanced cough relief.

- Research: Studied for its effects on respiratory conditions and potential interactions with other medications.

Guaifenesin may interact with several classes of medications, particularly those that cause respiratory depression such as benzodiazepines, opioids, and alcohol . These interactions can enhance sedative effects and increase the risk of respiratory complications. Monitoring is essential when guaifenesin is administered alongside these drugs.

Notable Interactions- Benzodiazepines: Increased sedation risk.

- Opioids: Potential for enhanced respiratory depression.

- Alcohol: Increased risk of CNS depression.

Guaifenesin shares similarities with several compounds used for similar therapeutic purposes. Below are some comparable compounds along with their unique characteristics:

Guaifenesin's primary distinction lies in its dual role as both an expectorant and a mild muscle relaxant, making it unique among its peers in treating respiratory conditions while also being utilized in veterinary anesthetic protocols .

Purity

Physical Description

Color/Form

WHITE TO SLIGHTLY GRAY, CRYSTALLINE POWDER

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

LogP

1.39 (LogP)

log Kow = 1.39

1.39

Odor

Appearance

Melting Point

78.5-79 °C

78.5 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 44 of 727 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 683 of 727 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Therapeutic Uses

Guaifenesin is indicated as an expectorant in the temporary symptomatic management of cough due to minor upper respiratory infections and related conditions, such as sinusitis, pharyngitis, and bronchitis, when these conditions are complicated by viscous mucus and congestion. However, because supporting data are very limited, there is some controversy about its effectiveness. /Included in US product label/

VET: Guaifenesin (glyceryl guaiacolate) is a centrally acting muscle relaxant that is believed to depress or block nerve impulse transmission at the internuncial neuron level of the subcortical areas of the brain, brain stem, and spinal cord. It also has mild analgesic and sedative actions. Guaifenesin is given IV to induce muscle relaxation as an adjunct to anesthesia for short procedures. It relaxes both laryngeal and pharyngeal muscles, allowing easier intubation, but has little effect on diaphragm and respiratory function. It may cause transient increases in cardiac rate and decreases in blood pressure. It is also used in treatment of horses with exertional rhabdomyolysis and in dogs with strychnine intoxication.

VET: The drug is used intravenously as a skeletal muscle relaxant in horses. /Gecolate, Glycodex Injection/

Pharmacology

Guaifenesin is a glyceryl guaiacolate with expectorant effects. Guaifenesin increases respiratory tract mucus secretions, acts as an irritant to gastric vagal receptors and recruits efferent parasympathetic reflexes that cause glandular exocytosis. This agent reduces the viscosity of mucus secretion by reducing adhesiveness and surface tension as well as increasing hydration of mucus. Guaifenesin promotes the efficiency of the mucociliary mechanism important in removing accumulated secretions from the upper and lower airway.

MeSH Pharmacological Classification

ATC Code

R05 - Cough and cold preparations

R05C - Expectorants, excl. combinations with cough suppressants

R05CA - Expectorants

R05CA03 - Guaifenesin

Mechanism of Action

Guaifenesin is thought to act as an expectorant by increasing the volume and reducing the viscosity of secretions in the trachea and bronchi. Thus it may increase the efficiency of the cough reflex and facilitate removal of the secretions; however, objective evidence for this is limited and conflicting.

By increasing respiratory tract fluid, guaifenesin reduces the viscosity of tenacious secretions and acts as an expectorant.

Guaifenesin, a commonly used agent for the treatment of cough, is termed an expectorant since it is believed to alleviate cough discomfort by increasing sputum volume and decreasing its viscosity, thereby promoting effective cough. Despite its common usage, relatively few studies, yielding contrasting results, have been performed to investigate the action and efficacy of guaifenesin. To evaluate the effect of guaifenesin on cough reflex sensitivity. Randomized, double-blind, placebo-controlled trial. Fourteen subjects with acute viral upper respiratory tract infection (URI) and 14 healthy volunteers. On 2 separate days, subjects underwent capsaicin cough challenge 1 to 2 hr after receiving a single, 400-mg dose (capsules) of guaifenesin or matched placebo. Measurements and results: The concentration of capsaicin inducing five or more coughs (C(5)) was determined. Among subjects with URI, mean (+/- SEM) log C(5) after guaifenesin and placebo were 0.92 +/- 0.17 and 0.66 +/- 0.14, respectively (p = 0.028). No effect on cough sensitivity was observed in healthy volunteers. /The/ results demonstrate that guaifenesin inhibits cough reflex sensitivity in subjects with URI, whose cough receptors are transiently hypersensitive, but not in healthy volunteers. Possible mechanisms include a central antitussive effect, or a peripheral effect by increased sputum volume serving as a barrier shielding cough receptors within the respiratory epithelium from the tussive stimulus.

Vapor Pressure

Pictograms

Irritant

Impurities

Other CAS

Absorption Distribution and Excretion

After administration, guaifenesin is metabolized and then largely excreted in the urine.

The geometric mean apparent volume of distribution of guaifenesin determined in healthy adult subjects is 116L (CV=45.7%).

The mean clearance recorded for guaifenesin is about 94.8 L/hr (CV=51.4%).

Readily absorbed from the gastrointestinal tract.

It is not known whether guaifenesin is distributed into breast milk.

Elimination /is/ renal, as inactive metabolites.

Five donkeys and three horses were given guaifenesin, intravenously, by gravity administration, until recumbency was produced. The time and dose required to produce recumbency, recovery time to sternal and standing were recorded. Blood samples were collected for guaifenesin assay at 10, 20, 30, 40, 50, 60 min, and 2, 3, 4 and 6 hr after guaifenesin administration. Serum was analysed for guaifenesin using HPLC and pharmacokinetic values were calculated using a computer software package. In donkeys, heart and respiratory rates and blood pressures were recorded before and at 5-min intervals during recumbency. Arterial blood samples were collected before and at 5 and 15 min intervals during recumbency for analysis of pH, CO2, and O2. ANOVA was used to evaluate dynamic data, while t-tests were used for kinetic values. Respiratory rate was decreased significantly during recumbency, but no other significant changes from baseline occurred. The mean (+/- SD) recumbency dose of guaifenesin was 131 mg/kg (27) for donkeys and 211 mg/kg (8) for horses. Recovery time to sternal (min) was 15 (SD, 11) for donkeys and 34 (SD, 1.4) for horses. Time to standing was 32 min for donkeys and 36 min for horses. Calculation of AUC (area under the concentration-time curve) microgram/mL) (dose-dependent variable) was 231 (SD, 33) for donkeys and 688 (SD, 110) for horses. The clearance (CL) (mL/hr.kg) was 546 (SD, 73) for donkeys, which was significantly different from 313 (SD, 62) for horses. Mean residence time (MRT) (hr) was 1.2 (SD, 0.1) for donkeys and 2.6 (SD, 0.5) for horses. Volume of distribution Vd(area) (mL/kg) was 678 (SD, 92) for donkeys and 794 (SD, 25) for horses. At the rate of administration used in this study, donkeys required less guaifenesin than horses to produce recumbency, but cleared it more rapidly.

Metabolism Metabolites

The major urinary metabolite is beta-(2-methoxyphenoxy) lactic acid.

It is excreted in urine principally as glucuronates & sulfates.

Oxidative o-demethylation of glyceryl guaiacolate ether occurred much more rapidly in ip injected male rats than in females. This sex difference in metabolism was paralleled by corresponding difference in o-demethylase activity between male & female animals.

Rapidly hydrolyzed (60% within seven hours) and then excreted in the urine, with beta-(2-methoxyphenoxy)-lactic acid as its major urinary metabolite. Half Life: 1 hou

Wikipedia

Nevirapine

Drug Warnings

Doses of guaifenesin larger than those required for expectorant action may produce emesis, but GI upset at ordinary dosage levels is rare.

For self-medication, unless directed by a physician, guaifenesin should not be used for persistent or chronic cough such as that occurring with smoking, asthma, chronic bronchitis, or emphysema, or for cough accompanied by excessive phlegm. A persistent cough may be indicative of a serious condition. If cough persists for more than one week, is recurrent, or is accompanied by fever, rash, or persistent headache, a physician should be consulted.

Adverse effects ... indicating need for medical attention only if they continue or are bothersome ... occurring at an incidence less frequent or rare /include/: diarrhea; dizziness; headache; nausea or vomiting; skin rash; stomach pain; urticaria (hives).

For more Drug Warnings (Complete) data for GUAIFENESIN (7 total), please visit the HSDB record page.

Biological Half Life

Guaifenesin has a plasma half-life of one hour.

Centrally acting muscle relaxant glyceryl guaiacolate ether was found to have t/2 of 56.5 min in male rats and 88.5 min in female rats following ip administration.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Prepn: Marle, J. Chem Soc 101, 305(1912); Yale et al, J Am Chem Soc, 72, 3710 (1950); Roviralta, Astoul, ES 212920 (1954), CA 49, 8332b (1955). Prepn from 2-methoxyphenol and glycidol; W Merck et al, DE 3106995; eidem US 4390732 (1982, 1983 to Degussa AG).

Production: guaiacol and chlorohydrin (epoxidation)

... Made by the reaction of guaiacol with oxiranylmethanol or with 3-chloro-1,2-propanediol in the presence of sodium hydroxide.

Guaifenesin may be prepared by the coupling of sodium guaiacolate and glyceryl monochlorohydrin.

General Manufacturing Information

Analytic Laboratory Methods

QUANTITATIVE DETERMINATIONS OF GUAIFENESIN IN EXPECTORANT BY HIGH PRESSURE LIQ CHROMATOGRAPHY.

SAMPLE WAS SEPARATED BY SILICA GEL CHROMATOGRAPHIC PLATES & CONC DETERMINED AT 274 NM BY UV ABSORPTION.

RAPID, STABILITY-INDICATING, REVERSED-PHASE HIGH-PRESSURE LIQ CHROMATOGRAPHIC DETERMINATION OF GUAIFENESIN IN LIQ & SOLID PHARMACEUTICAL DOSAGE FORMS WITHOUT INTEREFERENCE FROM ACTIVE &/OR VEHICLE DECOMP.

For more Analytic Laboratory Methods (Complete) data for GUAIFENESIN (14 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: guaifenesin; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 280 nm (excitation) and 315 nm (emission); limit of detection: 30 ng/mL

Analyte: guaifenesin; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 272 nm

Storage Conditions

Store at controlled room temperature, between 15 °C and 30 °C (59 °F and 86 °F).

Interactions

Stability Shelf Life

Dates

Optimal performance comparison of the simulated moving bed process variants based on the modulation of the length of zones and the feed concentration

Reinaldo Calderón Supelano, Amaro Gomes Barreto Jr, Argimiro Resende SecchiPMID: 34111677 DOI: 10.1016/j.chroma.2021.462280

Abstract

The VariCol and ModiCon processes are two variants of the simulated moving bed (SMB) process, characterized by the modulation of the length of zones of the chromatographic column train and the feed concentration. These features give more flexibility than the conventional operation, leading to essential improvements in the separation and purification of mixtures. The optimal performance comparison of these two variants, the hybrid formed by their combination, and the conventional SMB process are scarce in the literature. This comparison helps discover new characteristics of each single and combined operation mode and creates guidelines to select the appropriate operation mode for possible real applications. In this work, the performance comparison of the ModiCon, VariCol, ModiCon+VariCol, and SMB processes is carried out in terms of maximal throughput for specific product purity values. Particular emphasis is placed on both the ModiCon and the hybrid ModiCon+VariCol processes characteristics. A strategy for combining and optimizing the ModiCon and the VariCol processes was determined. As a case study, the enantioseparation of guaifenesin was considered. In the ModiCon process, more than two modulation subintervals did not improve the performance in the separation. The optimal pattern, based on two subintervals, has zero feed concentration in the first subinterval and the maximal concentration in the second one. The best result for the hybrid operation (ModiCon+VariCol) was reached when the feed port moves simultaneously as the SMB process switching period. The optimal throughput of the ModiCon and the ModiCon+VariCol processes was almost doubled than that of the SMB process. These performances were based on larger zones I and II and not in zones II and III as occur with the SMB and VariCol process. The throughput in the hybrid operation increases more significantly than the ModiCon process when 5 columns were considered instead of 6. The hybrid operation could be more attractive for a system with a few numbers of columns.COMPARISON OF ISOFLURANE GAS VERSUS A GUAIFENESIN, KETAMINE, AND MEDETOMIDINE CONSTANT-RATE INFUSION FOR MAINTENANCE ANESTHESIA IN AMERICAN BLACK BEARS (

Jessica L Siegal-Willott, Kendra L Bauer, Lee-Ann C Hayek, Nicole M Luensman, Tangara N Cross, Jaime L Sajecki, David L McRuerPMID: 33517625 DOI: 10.1638/2018-0124

Abstract

Published anesthetic protocols for captive and free-ranging bears are limited to injectable inductions with maintenance via inhalants or additional injectable boluses. Though common in other species, intravenous (IV) continuous-rate infusions (CRI) using guaifenesin combinations have not been evaluated in ursids. This study evaluated the use of a CRI compared to an inhalant for maintenance anesthesia. Seven healthy American black bears () were anesthetized in a crossover design with two different anesthetic maintenance protocols. Bears were immobilized with ketamine (2.02 ± 0.14 mg/kg) and medetomidine (0.04 ± 0.003 mg/kg) for both protocols. The anesthetic maintenance control protocol consisted of isoflurane gas (ISO) started at 2% delivered by endotracheal tube; the experimental protocol consisted of guaifenesin, medetomidine, ketamine (GMK) IV CRI started at 50 mg/kg/hr guaifenesin, 0.01 mg/kg/hr medetomidine, and 1 mg/kg/hr ketamine. Induction and recovery parameters including time to first effect, recumbency, and hands on; duration of maintenance protocol; and time from reversals administered to head up, standing on all four feet, no ataxia, and to fully recovered were recorded and compared between protocols. Heart rate, respiratory rate, rectal temperature, blood pressure, end tidal carbon dioxide, and hemoglobin oxygen saturation were recorded at 5-min intervals and compared between protocols. Venous blood gases were obtained at the start, middle, and end of the maintenance anesthesia and compared between protocols. All bears exhibited hypertension with mild respiratory acidosis throughout procedures. Measured physiologic parameters did not differ significantly between the isoflurane and the GMK CRI maintenance protocols, with the exception of higher endpoint (ISO) pCO2 measurements. No adverse events were recorded with either protocol, and adequate depth of anesthesia was maintained with both protocols. GMK CRI provides a safe, effective, and more portable alternative to inhalant anesthetics for maintenance anesthesia in bears in captivity or in the field.

Multispectroscopic and molecular docking studies on DNA binding of guaifenesin drug

Nahid Shahabadi, Reza FarhadiPMID: 33463400 DOI: 10.1080/15257770.2021.1872793

Abstract

The interaction mechanism of guaifenesin drug; ()-3-(2-methoxyphenoxy)propane-1,2-diol; and calf thymus DNA was characterized by multiple spectroscopic and molecular docking approaches. The changes in drug electronic absorption with increasing DNA concentration and also the observed significant quenching of guaifenesin emission in the presence of DNA proved the complex formation between guaifenesin and DNA during the interactions. Both the binding constant and thermodynamic parameters for the interaction have been calculated in 283, 298, and 310 K at pH 7.4. The results

= 17.87 kJ/mol and

= 143.31 J/mol.K confirmed the role of hydrophobic force in the guaifenesin-DNA interaction. Circular dichroism study showed that guaifenesin causes decrease in the negative band of CT-DNA and at the same time the positive band increases which indicated the transition of DNA conformation from B to A. KI quenching experiment specifies that guaifenesin binds to DNA via nonintercalative mode. The competitive studies based on known Hoechst 33258 and methylene blue probes proved the groove binding mode in guaifenesin-DNA adduct. Further, full agreement of molecular docking simulation with the experimental results of binding constant and interaction mode, support high accuracy of the results.

High-Performance Liquid Chromatography Method for Simultaneous Determination of Guaifenesin, Salbutamol Sulfate and Guaifenesin Impurity (Guaiacol)

Ibrahim A Naguib, Shimaa A Farag, Hala E Zaazaa, Eglal A AbdelaleemPMID: 33434919 DOI: 10.1093/chromsci/bmaa128

Abstract

A simple and reliable HPLC method is developed for isocratic separation of a ternary mixture of Salbutamol Sulfate (SAL), Guaifenesin (GUI) and its impurity Guaiacol (GUA) either in pure powder or in pharmaceutical formulation. Chromatographic separation was applied on a Hypersil GOLD CN column with a mobile phase consisting of 0.05 M KH2PO4 (containing 0.1% triethylamine, pH adjusted to 3.7 by phosphoric acid): methanol (60: 40 by volume) using 0.6 mL min-1 flow rate and detection of peaks at 275 nm at 25°C with run time around 6 min. The calibration plots were linear over the concentration ranges of 0.5-20, 0.5-30 and 0.1-10 μg mL-1 for SAL, GUI and GUA, respectively. ICH guidelines were used for the validation of presented method. The obtained results were compared with the results obtained from the reported HPLC method and no significant difference was found regarding accuracy and precision.Physicochemical Evaluation of Compounded Oral Preparations for Respiratory Illnesses, also known as Mezclitas

Vanesa G Pozzi-Lorenzo, Frances Y Delgado-Martínez, Maralis Butler-Sánchez, Kyle Melin, Darlene I Santiago-QuiñonesPMID: 32663916 DOI:

Abstract

Compounded oral solutions for respiratory illnesses such as the common cold and cough are commonly prepared and dispensed by licensed pharmacists in the United States and Puerto Rico (PR). Standard protocols for their preparation and quality assessment and for patient counseling are available for most of the prescribed compounded solutions. However, in PR there is a common prescription approach colloquially referred to as "mezclitas": mixtures of antitussives, expectorants, decongestants, and other active ingredients available in commercial solutions for which there are no science-driven compounding guidelines for local pharmacists.This study evaluated the physicochemical stability of a commonly dispensed compounded preparation (containing guaifenesin, dextromethorphan, and dexamethasone) that is used for the treatment of respiratory illnesses in PR. The stability indicators tested included clarity, odor, pH, and viscosity. Changes in stability indicators were evaluated for different storage conditions (ambient temperature and refrigerated) over a period of 6 months.

The samples exhibited small changes in color, odor, and viscosity. Although the observed changes were small, they may be indicative of chemical and/or physical transformations that occurred over time. A survey of local pharmacists also evidenced the absence of standardized protocols for the preparation and dispensation of the mezclitas in PR.

In spite of the absence of protocols for compounding oral solutions for respiratory illnesses, our study suggests that the stability of such solutions is not heavily compromised. However further chemical and physical testing is needed and the findings of such testing used to develop standardized protocols for the compounding of oral solutions for respiratory illnesses.

Theoretical study on the microscopic mechanism of lignin solubilization in Keggin-type polyoxometalate ionic liquids

Zhaoyang Ju, Weihua Xiao, Xiaoqian Yao, Xin Tan, Blake A Simmons, Kenneth L Sale, Ning SunPMID: 31950118 DOI: 10.1039/c9cp05339e

Abstract

Keggin-type polyoxometalate derived ionic liquids (POM-ILs) have recently been presented as effective solvent systems for biomass delignification. To investigate the mechanism of lignin dissolution in POM-ILs, the system involving POM-IL ([C4C1Im][PW

O

]) and guaiacyl glycerol-β-guaiacyl ether (GGE), which contains a β-O-4 bond (the most dominant bond moiety in lignin), was studied using quantum mechanical calculations and molecular dynamics simulations. These studies show that more stable POM-IL structures are formed when [C4C1Im]

is anchored in the connecting four terminal oxygen region of the [PW

O

]

surface. The cations in POM-ILs appear to stabilize the geometry by offering strong and positively charged sites, and the POM anion is a good H-bond acceptor. Calculations of POM-IL interacting with GGE show the POM anion interacts strongly with GGE through many H-bonds and π-π interactions which are the main interactions between the POM-IL anion and GGE and are strong enough to force GGE into highly bent conformations. These simulations provide fundamental models of the dissolution mechanism of lignin by POM-IL, which is promoted by strong interactions of the POM-IL anion with lignin.

A new molecularly imprinted polymer for selective extraction and pre-concentration of guaifenesin in different samples: Adsorption studies and kinetic modeling

Elnaz Iranmanesh, Moslem Jahani, Azizollah Nezhadali, Maliheh MojarrabPMID: 31900971 DOI: 10.1002/jssc.201900940

Abstract

This paper describes the synthesis of a molecularly imprinted polymer by chemical oxidation of pyrrole as the functional monomer, and at the presence of guaifenesin as the template. The prepared polymer was used as adsorbent in molecularly imprinted solid-phase extraction followed by spectrophotometric determination. Different parameters in the solid-phase extraction including sample pH, adsorbent weight, washing solution, and elution solvent were studied to determine optimum conditions for isolation and enrichment of guaifenesin. The results showed guaifenesin was quantitatively adsorbed on the molecularly imprinted polymer at pH 6.0 and completely eluted with an ethanol-water solution (50% v/v). An enrichment factor of four with satisfactory recoveries (87.0-95.0%) was obtained. The solid-phase extraction columns could be used for up to six consecutive elution-loading cycles without significant decreases in the analyte recoveries. The method had a dynamic range of 3.0 × 10-1.5 × 10

mol/L with a limit of detection and limit of quantification of 1.4×10

and 4.5×10

mol/L, respectively. The proposed procedure was used for the extraction and determination of guaifenesin in different pharmaceutical formulations, with satisfying results being achieved.

Synthesis of a novel magnetic starch-alginic acid-based biomaterial for drug delivery

Shayan Forouzandehdel, Sherwin Forouzandehdel, Mina Rezghi RamiPMID: 31841826 DOI: 10.1016/j.carres.2019.107889

Abstract

The magnetic composite hydrogel was fabricated by the graft copolymerization of itaconic acid (IA) onto starch and Alginic acid in the presence graphene sheets (Gr) and FeO

nanoparticles (Fe

O

@Gr-IA/St-Alg) for Guaifenesin (GFN) delivery and wound healing. The Fe

O

@Gr-IA/St-Alg biomaterial is a hydrogel network endowed the material with magnetic property. In addition, GFN not only achieved effectively bound to the magnetic hydrogel, but also released in a controlled manner. The using external magnetic field has significantly positive influence on the drug release rate. To close, these hydrogel drug carriers offer a favorable platform for magnetically targeted drug delivery as well as a dress for wound healing.

In Situ Atmospheric Pressure Photoionization Mass Spectrometric Monitoring of Initial Pyrolysis Products of Biomass in Real Time

Xiamin Chen, Linyu Zhu, Cunhao Cui, Yanan Zhu, Zhongyue Zhou, Fei QiPMID: 31846300 DOI: 10.1021/acs.analchem.9b05200

Abstract

Knowledge on the initial and intermediate pyrolysis products of biomass is essential for the mechanistic investigation of biomass pyrolysis and further optimization of upgrading processes. The conventional method can only detect the final products, which do not resemble the initial or intermediate pyrolysis products. Here, we introduce a direct orifice sampling combined with atmospheric pressure photoionization mass spectrometry (APPI-MS) for in situ online analysis of the evolved volatile initial products from the pyrolysis of biomass. Pyrolysis experiments of both dimeric model compound (guaiacylglycerol-β-guaiacyl ether, GGGE) and poplar wood were carried out to validate the generality of the method. Generally, secondary reactions can be reduced by shortening the distance between the sample and sampling orifice. Large molecular-weight initial products up to trimers were detected during the pyrolysis of poplar wood, and no initial products larger than trimers were detected. It is inferred that in situ APPI immediately after sample extraction ensures efficient and effective product detection. Furthermore, the present work offers a promising feasible method for online tracing of reaction intermediates not only in pyrolysis but also in various reactive processes (e.g., catalytic reaction, oxidation) under operando conditions.Robust Chromatographic Methods for the Analysis of Two Quaternary Mixtures Containing Paracetamol, Codeine, Guaifenesin and Pseudoephedrine or Phenylephrine in their Dosage Forms

Eman I El-Kimary, Essam F Khamis, Saeid F Belal, Mona M Abdel MoneimPMID: 31504290 DOI: 10.1093/chromsci/bmz057